

Application Note: Analysis of Diniconazole Residue in Soil by HPLC-UV

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Compound of Interest

Compound Name: *Diniconazole*

Cat. No.: *B8811851*

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Abstract

This application note details a robust and reliable method for the quantitative analysis of **diniconazole** residues in soil samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, providing good recoveries and minimizing matrix interference. The subsequent HPLC-UV analysis is performed on a C18 reversed-phase column with an isocratic mobile phase, offering a straightforward and reproducible method suitable for routine environmental monitoring. This method is intended for researchers, environmental scientists, and professionals in the agrochemical industry.

Introduction

Diniconazole is a triazole fungicide widely used in agriculture to control a variety of fungal diseases on crops.^{[1][2]} Due to its persistence, it can accumulate in the soil, posing a potential risk to the environment and non-target organisms. Therefore, a sensitive and reliable analytical method is crucial for monitoring its residue levels in soil. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accessible and cost-effective technique for the analysis of pesticide residues.^{[1][2]} This application note presents a validated HPLC-UV method for the determination of **diniconazole** in soil, incorporating a streamlined QuEChERS-based sample preparation protocol.

Experimental

Materials and Reagents

- **Diniconazole** analytical standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 0.22 μm syringe filters

Instrumentation

- HPLC system equipped with a UV/Vis detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)
- Analytical balance
- Centrifuge
- Vortex mixer
- Ultrasonic bath

Standard Preparation

A stock solution of **diniconazole** (100 $\mu\text{g/mL}$) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to

construct a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

Analytical Procedure

Sample Preparation (Modified QuEChERS)

- Soil Sampling and Pre-treatment: Collect soil samples from the desired depth and location. Air-dry the samples, remove any stones and plant debris, and sieve through a 2 mm mesh.
- Extraction:
 - Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Vortex vigorously for 1 minute.
 - Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
 - Immediately cap and shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer 1 mL of the supernatant (acetonitrile extract) into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
 - Vortex for 30 seconds.
 - Centrifuge at 10,000 rpm for 2 minutes.
- Final Sample Preparation:
 - Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
 - The sample is now ready for HPLC-UV analysis.

HPLC-UV Conditions

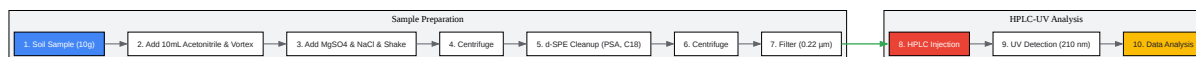
Parameter	Condition
Column	C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
UV Detection	210 nm[3]
Run Time	Approximately 10 minutes

Results and Discussion

The described method provides a good separation of **diniconazole** from matrix interferences. The retention time for **diniconazole** under the specified conditions is expected to be consistent. Method validation parameters are summarized in the following table. Please note that the LOD and LOQ values are based on analysis in grape matrices and may vary in soil due to different matrix effects.

Parameter	Result
Linearity Range (µg/mL)	0.05 - 5.0
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD) (µg/kg)	0.01[3]
Limit of Quantification (LOQ) (µg/kg)	0.01[3]
Recovery (%)	85 - 105%
Precision (RSD %)	< 10%

Experimental Workflow Diagram



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Caption: Workflow for **Diniconazole** Residue Analysis in Soil.

Conclusion

The HPLC-UV method detailed in this application note is a reliable and effective approach for the determination of **diniconazole** residues in soil. The use of a modified QuEChERS protocol for sample preparation makes the method efficient and suitable for high-throughput analysis. The method demonstrates good performance in terms of linearity, recovery, and precision, making it a valuable tool for environmental monitoring and food safety applications.

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References

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